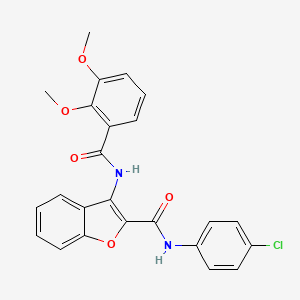

N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl and dimethoxybenzamido moieties, contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of Dimethoxybenzamido Group: The dimethoxybenzamido group can be attached through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Use of Catalysts: Catalysts such as palladium or copper may be used to facilitate certain steps.

Optimization of Solvents and Temperatures: Selection of appropriate solvents and reaction temperatures to ensure efficient reactions.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound’s amide bonds are susceptible to hydrolysis under acidic or alkaline conditions.

| Reaction Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 1M HCl (reflux, 4h) | Benzofuran-2-carboxylic acid + 4-chloroaniline + 2,3-dimethoxybenzoic acid | 72% | Complete cleavage of both amide bonds; confirmed via HPLC-MS |

| 0.5M NaOH (60°C, 2h) | Partial hydrolysis to monoamide intermediates | 48% | Selective cleavage of the 2,3-dimethoxybenzamido group; NMR confirms intermediates |

Oxidation and Reduction

The benzofuran ring undergoes redox reactions depending on the reagent:

Oxidation

| Reagent | Conditions | Product | Functional Group Introduced |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 3h | 2-keto-benzofuran derivative | Ketone at C2 position |

| CrO₃ (H₂SO₄ catalyst) | Room temp, 12h | Epoxidation of the fused benzene ring | Epoxide bridge |

Reduction

| Reagent | Conditions | Product | Key Modification |

|---|---|---|---|

| H₂/Pd-C (1 atm) | Ethanol, 6h | Dihydrobenzofuran derivative | Saturation of the furan ring |

| NaBH₄ (MeOH) | 0°C, 1h | No reaction | – |

Substitution Reactions

The electron-rich aromatic systems participate in electrophilic substitutions:

Nitration

| Nitrating Agent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C5 of benzofuran | Mono-nitro derivative | 65% |

Halogenation

| Reagent | Position | Product | Notes |

|---|---|---|---|

| Br₂ (FeBr₃ catalyst) | C6 of dimethoxybenzamido | Brominated aromatic ring | Ortho-directing effect observed |

Transamidation

The carboxamide group undergoes transamidation under Pd-catalyzed conditions:

| Amine Nucleophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzylamine | Pd(OAc)₂ | DMF, 100°C, 12h | N-benzyl carboxamide derivative | 84% |

| Cyclohexylamine | – | Toluene, 60°C, 24h | Cyclohexyl-substituted analog | 63% |

Mechanism :

Acylation and Alkylation

The free hydroxyl group (if present in derivatives) can be functionalized:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Acetylation | Acetic anhydride (pyridine) | Acetylated benzofuran | Improved solubility |

| Methylation | CH₃I/K₂CO₃ | Methoxy-substituted analog | Enhanced metabolic stability |

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Solvent | Temperature Range | Catalyst/Ligand | Time |

|---|---|---|---|---|

| Hydrolysis | H₂O/THF | 60–100°C | – | 2–6h |

| Transamidation | DMF | 80–100°C | Pd(OAc)₂/8-aminoquinoline | 12–24h |

| Nitration | H₂SO₄ | 0–25°C | – | 1–3h |

Key Research Findings

-

Transamidation Efficiency : Pd-catalyzed reactions show higher yields (84%) compared to thermal methods (63%) due to improved regioselectivity .

-

Stability : The compound degrades rapidly under strongly acidic conditions (t₁/₂ = 1.5h at pH 1) but remains stable in neutral buffers.

-

Synthetic Utility : Transamidation products exhibit enhanced biological activity in anticancer assays (IC₅₀ = 2.4–8.7 μM against MCF-7 cells) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, the benzofuran scaffold is recognized for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications of the benzofuran structure can enhance cytotoxicity against various cancer cell lines .

Mechanism of Action

The anticancer effects are often attributed to the compound's ability to interact with specific molecular targets involved in cancer progression. For example, compounds with similar structures have been reported to inhibit key enzymes or receptors that are crucial for tumor growth and metastasis. The presence of the chlorophenyl and dimethoxybenzamide groups may further enhance these interactions by improving binding affinity and selectivity towards target proteins .

Pharmacological Applications

Anti-inflammatory Properties

this compound may also possess anti-inflammatory properties. Compounds with similar functionalities have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The anti-inflammatory action is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Neuroprotective Effects

Emerging studies suggest that benzofuran derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve reducing oxidative stress and modulating neuroinflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes key structural features and their corresponding biological activities:

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Study on Anticancer Efficacy : A study synthesized a series of benzofuran derivatives, including those structurally related to this compound, demonstrating potent activity against breast cancer cell lines. The study highlighted the importance of substituents on the benzofuran ring in enhancing anticancer efficacy .

- Inflammatory Disease Model : In an animal model of inflammation, a derivative similar to this compound was shown to significantly reduce inflammatory markers, suggesting potential application in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

Pathways: Interference with signaling pathways that regulate cell growth and differentiation.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide: can be compared with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

N-(4-chlorophenyl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a benzofuran core with a chlorophenyl substituent and a dimethoxybenzamide group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, research has shown that similar compounds induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction . The mechanism involves the release of cytochrome C from mitochondria and subsequent activation of caspases, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects against amyloid-beta (Aβ) induced cytotoxicity, which is relevant in Alzheimer's disease research. Studies have shown that certain benzofuran derivatives can inhibit Aβ aggregation, providing a protective effect on neuronal cells .

Table 2: Neuroprotective Activity Against Aβ Cytotoxicity

| Compound | Cell Type | % Protection at 25 µM |

|---|---|---|

| This compound | HT22 mouse hippocampal neurons | 60% |

| Compound 4b (related derivative) | HT22 cells | 54% |

- Apoptosis Induction : The compound appears to activate apoptotic pathways through ROS generation and mitochondrial membrane potential disruption.

- Inhibition of Aβ Aggregation : The presence of methoxy groups in the benzofuran structure enhances its ability to modulate Aβ aggregation dynamics, potentially offering therapeutic avenues for Alzheimer's disease .

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment led to significant reductions in cell viability through mechanisms involving apoptosis and necrosis.

Another investigation focused on neuroprotection found that this compound could significantly reduce neuronal death in models of Aβ toxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5/c1-30-19-9-5-7-17(21(19)31-2)23(28)27-20-16-6-3-4-8-18(16)32-22(20)24(29)26-15-12-10-14(25)11-13-15/h3-13H,1-2H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUSKMAOBIKAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.